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Compound of Interest

Compound Name: Fmoc-D-Homocys(Trt)-OH
CAS No.: 1007840-62-1
Cat. No.: B613500
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-a-(9-Fluorenylmethoxycarbonyl)-S-
trityl-D-homocysteine, commonly referred to as Fmoc-D-Homocys(Trt)-OH. This reagent is a
critical building block for the incorporation of D-homocysteine residues into peptide sequences
using Fmoc-based solid-phase peptide synthesis (SPPS). The strategic use of the acid-labile
trityl (Trt) protecting group for the thiol side chain and the base-labile Fmoc group for the a-
amino group allows for its seamless integration into standard SPPS protocols.

Core Compound Data: Fmoc-D-Homocys(Trt)-OH

A summary of the key quantitative data for Fmoc-D-Homocys(Trt)-OH is presented below.
These values are essential for accurate reagent measurement and reaction stoichiometry
calculations in peptide synthesis.
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Property Value

Chemical Formula C3sH33NO4S[1][2][3][4]
Molecular Weight 599.74 g/mol [1][3][4][5]
CAS Number 1007840-62-1[2][3]
Appearance White to off-white powder[3]
Purity (Typical) > 97% (HPLC)[3]

Experimental Protocols for Incorporation via Fmoc-
SPPS

The following protocols outline the standard procedures for the use of Fmoc-D-Homocys(Trt)-
OH in solid-phase peptide synthesis. These steps are illustrative and may require optimization
based on the specific peptide sequence and scale of the synthesis.

Resin Preparation and Swelling

The choice of resin is dictated by the desired C-terminal functionality of the peptide (e.g., a
carboxylic acid or an amide).[1][2]

e Procedure:

o Select an appropriate resin (e.g., Wang resin for a C-terminal acid or Rink amide resin for
a C-terminal amide).[1][2]

o Place the desired amount of resin in a reaction vessel.

o Add a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane
(DCM), to the resin.[1]

o Allow the resin to swell for at least 30-60 minutes at room temperature with gentle
agitation to ensure all reactive sites are accessible.[2]

o After swelling, drain the solvent.
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Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide

chain, preparing it for the coupling of the next amino acid.

e Procedure:

[e]

To the swollen resin, add a solution of 20% (v/v) piperidine in DMF.[1][2]
Agitate the mixture for an initial 5-10 minutes.
Drain the solution.

Repeat the treatment with 20% piperidine in DMF for another 10-20 minutes to ensure
complete deprotection.[1]

Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all
traces of piperidine and the dibenzofulvene-piperidine adduct.

Coupling of Fmoc-D-Homocys(Trt)-OH

This protocol describes the activation and coupling of Fmoc-D-Homocys(Trt)-OH to the

deprotected N-terminus of the peptide-resin.

e Procedure:

In a separate vessel, dissolve Fmoc-D-Homocys(Trt)-OH (3-5 equivalents relative to the
resin loading) and a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.

Add a hindered base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the
amino acid solution to activate it.

Immediately add the activated amino acid solution to the deprotected peptide-resin.[6]

Agitate the reaction mixture for 1-4 hours at room temperature. The progress of the
coupling reaction can be monitored using a colorimetric test such as the Kaiser test.
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o Once the coupling is complete, drain the reaction solution and wash the resin thoroughly
with DMF and DCM.

Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes the side-chain
protecting groups, including the trityl group from the homocysteine residue.

e Procedure:

[e]

After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it
thoroughly under vacuum.

o Prepare a cleavage cocktail. A common cocktail is Reagent K
(TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of
TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[1][6] Caution: Trifluoroacetic acid (TFA) is
highly corrosive and must be handled in a fume hood with appropriate personal protective
equipment.

o Add the cleavage cocktail to the dried resin.

o Agitate the mixture for 2-3 hours at room temperature.[1]

o Filter the resin and collect the filtrate containing the cleaved peptide.

o Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

o Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold
ether two more times.

o Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-
phase high-performance liquid chromatography (RP-HPLC).

Visualization of the Synthetic Workflow

The following diagrams illustrate the key stages in the incorporation of Fmoc-D-Homocys(Trt)-
OH during solid-phase peptide synthesis.
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Caption: A generalized workflow for the incorporation of Fmoc-D-Homocys(Trt)-OH in SPPS.
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Caption: Workflow for the final cleavage and deprotection of the synthesized peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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